1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea

Description

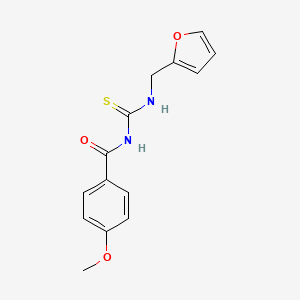

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H2,15,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASGZSAWDDPMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333648 | |

| Record name | N-(furan-2-ylmethylcarbamothioyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

347364-89-0 | |

| Record name | N-(furan-2-ylmethylcarbamothioyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea

Exploration of Synthetic Pathways for 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea

The synthesis of N-acyl thioureas, including the title compound, is a well-documented area of organic chemistry. The primary and most efficient method involves the reaction between an amine and an in-situ generated acyl isothiocyanate. rdd.edu.iqresearchgate.net This pathway is favored for its reliability and the accessibility of starting materials.

The general mechanism for this synthesis starts with an acid chloride, in this case, 4-methoxybenzoyl chloride, which reacts with a thiocyanate (B1210189) salt such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in a suitable solvent like dry acetone (B3395972). rdd.edu.iqresearchgate.net This step produces the highly reactive intermediate, 4-methoxybenzoyl isothiocyanate. This intermediate is not typically isolated but is immediately allowed to react with an amine. mdpi.com For the synthesis of the title compound, furfurylamine (B118560) (furan-2-ylmethanamine) is added to the reaction mixture. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of this compound. rdd.edu.iqmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthesizing this compound is highly dependent on the optimization of various reaction parameters, including solvent, temperature, and reaction time. The goal of optimization is to maximize the product yield and purity while minimizing reaction time and the formation of by-products. scielo.brchemrxiv.org

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetone and acetonitrile (B52724) are commonly used because they effectively dissolve the reactants, particularly the thiocyanate salt, while facilitating the formation of the isothiocyanate intermediate. rdd.edu.iqresearchgate.net Studies on related syntheses have explored a range of solvents to find the best balance between reactant solubility and reaction rate. scielo.br

Temperature and Reaction Time: The reaction is often initiated at room temperature and may be heated to reflux to ensure completion. rdd.edu.iq The progress of the reaction is typically monitored using thin-layer chromatography (TLC). Optimization studies involve conducting the reaction at various temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) and analyzing the yield and purity at different time points. scielo.brresearchgate.net For instance, performing the reaction at a lower temperature might lead to a cleaner reaction but require a longer time, whereas higher temperatures can accelerate the reaction but may also promote the formation of impurities. researchgate.net

Below is a table illustrating the hypothetical optimization of reaction conditions based on general principles found in the literature for thiourea (B124793) synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Acetone | 25 (Room Temp) | 5 | 75 | 90 |

| 2 | Acetone | 56 (Reflux) | 2 | 85 | 88 |

| 3 | Acetonitrile | 25 (Room Temp) | 6 | 72 | 92 |

| 4 | Acetonitrile | 82 (Reflux) | 3 | 82 | 85 |

| 5 | Dichloromethane | 40 (Reflux) | 4 | 65 | 80 |

Novel Synthetic Routes Development (e.g., Isothiocyanate-Amine Condensation)

While the in-situ generation of acyl isothiocyanates followed by amine condensation is the most prevalent method, it stands as a cornerstone of modern synthetic strategies for this class of compounds. ijacskros.com This one-pot reaction is highly efficient and avoids the isolation of the potentially unstable isothiocyanate intermediate. rdd.edu.iqresearchgate.net

Alternative and novel approaches for thiourea synthesis in general offer potential pathways for the title compound. These include:

Reaction with Carbon Disulfide: A classic method for preparing symmetrical and unsymmetrical thioureas involves the condensation of an amine with carbon disulfide (CS₂). organic-chemistry.orgnih.gov This route proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov

Use of Thiophosgene (B130339): Although highly effective, the use of thiophosgene is often avoided due to its extreme toxicity. researchgate.net

Atom-Economic Reactions: A modern approach involves the reaction of isocyanides with amines in the presence of elemental sulfur, which is highly atom-economic and efficient. organic-chemistry.org

The Isothiocyanate-Amine Condensation remains the most practical and widely applied method for preparing N-acyl thioureas like this compound due to its operational simplicity and high yields. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, several green synthetic methodologies have been developed for thiourea derivatives, which are applicable to the synthesis of the title compound. mdpi.comnih.gov These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Solvent-Free Synthesis: Mechanochemical methods, such as grinding reactants together in a ball mill, can produce thioureas in high yields without the need for a solvent. nih.govasianpubs.org This approach significantly reduces volatile organic compound (VOC) emissions.

Aqueous Media: Water is an ideal green solvent, and some thiourea syntheses have been successfully performed in aqueous media. mdpi.comorganic-chemistry.org An "on-water" reaction can be facile and allow for simple product isolation through filtration. organic-chemistry.org

Non-Conventional Energy Sources: The use of microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. nih.gov Furthermore, solar energy has been utilized for the synthesis of some thiourea derivatives, presenting a highly sustainable energy source. researchgate.net

Deep Eutectic Solvents (DES): DES are emerging as green alternatives to traditional organic solvents. They can act as both the solvent and catalyst, are often biodegradable, and can be recycled and reused for multiple reaction cycles. rsc.org

Derivatization Strategies and Analogue Design of this compound

Derivatization of the parent molecule is a key strategy for exploring structure-activity relationships and developing new compounds. The structure of this compound offers several sites for chemical modification.

Systematic Structural Diversification at Furan (B31954) and Methoxybenzoyl Positions

Systematic diversification allows for the fine-tuning of a molecule's properties. This can be achieved by altering substituents on both the furan and the methoxybenzoyl rings.

Modifications at the Methoxybenzoyl Position: The aromatic ring originating from 4-methoxybenzoyl chloride is a prime target for modification. By substituting 4-methoxybenzoyl chloride with other benzoyl chlorides bearing different functional groups (e.g., chloro, bromo, methyl, nitro) at various positions (ortho, meta, para), a diverse library of analogues can be generated. rdd.edu.iqresearchgate.netresearchgate.net

Modifications at the Furan Position: The furan ring is also amenable to diversification. While direct electrophilic substitution on the furan ring of the final product is possible, a more straightforward approach is to use different substituted furfurylamines as starting materials. msu.eduksu.edu.sa Furan is generally more reactive than benzene (B151609) in electrophilic substitution reactions. msu.eduyoutube.com

The following table presents potential analogues through structural diversification.

| Analogue | Substitution at Benzoyl Ring (R¹) | Substitution at Furan Ring (R²) |

|---|---|---|

| 1 | 4-Cl | H |

| 2 | 4-CH₃ | H |

| 3 | 4-NO₂ | H |

| 4 | 2-Cl | H |

| 5 | 4-OCH₃ | 5-CH₃ |

| 6 | 4-OCH₃ | 5-Br |

Introduction of Heterocyclic and Aromatic Substituents

A broader strategy for analogue design involves replacing the entire furan-2-ylmethyl moiety with other heterocyclic or aromatic groups. This is readily accomplished by using different primary amines in the condensation reaction with 4-methoxybenzoyl isothiocyanate. rdd.edu.iq This approach can significantly alter the steric and electronic properties of the resulting molecule.

A wide variety of heterocyclic amines can be employed, including those containing thiophene, pyridine, thiazole, or indole (B1671886) rings. nih.govuou.ac.in Similarly, various substituted anilines or benzylamines can be used to introduce different aromatic substituents. analis.com.my

The table below lists examples of amines that could be used to generate analogues with diverse heterocyclic and aromatic substituents.

| Amine Precursor | Resulting Substituent Group | Class |

|---|---|---|

| Thiophen-2-ylmethanamine | Thiophen-2-ylmethyl | Heterocyclic |

| Pyridin-3-ylmethanamine | Pyridin-3-ylmethyl | Heterocyclic |

| Thiazol-2-amine | Thiazol-2-yl | Heterocyclic |

| Aniline | Phenyl | Aromatic |

| 4-Chlorobenzylamine | 4-Chlorobenzyl | Aromatic |

| Naphthalen-1-amine | Naphthalen-1-yl | Aromatic |

Exploration of Bioisosteric Replacements within the Thiourea Core

For the thiourea core, several bioisosteric replacements have been investigated in various molecular contexts. bohrium.com A landmark example in drug design was the replacement of the thiourea group in the histamine (B1213489) H₂-receptor antagonist, metiamide, with a cyanoguanidine group to develop the highly successful drug cimetidine, which exhibited reduced toxicity. nih.gov Other studies have successfully used moieties like 2,2-diamino-1-nitroethene (leading to ranitidine) and N-aminosulfonylamidine (leading to famotidine) as thiourea replacements. nih.gov

Further research has identified other viable bioisosteres:

Oxadiazoles and Triazoles: These heterocyclic rings can mimic the hydrogen bonding capabilities of the thiourea group while often improving metabolic stability. drughunter.combohrium.com

Squaramides: This four-membered ring structure is a non-classical bioisostere capable of forming strong hydrogen bonds, which can enhance binding to biological targets. bohrium.com

Tetrazoles: In the context of derivatives containing a furan-2-ylmethyl moiety, the thiourea scaffold has been successfully replaced by a tetrazole ring, demonstrating the viability of this bioisostere for this class of compounds. drughunter.comnih.gov

The selection of a suitable bioisostere is highly context-dependent, relying on the specific molecular structure and its intended biological target. drughunter.com

Table 1: Examples of Bioisosteric Replacements for the Thiourea Moiety

| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Reference Example |

| Thiourea | Cyanoguanidine | Reduced Toxicity | Metiamide to Cimetidine nih.gov |

| Thiourea | Oxadiazole | Improved Pharmacokinetics | BMS-193885 Analogues bohrium.com |

| Thiourea | Squaramide | Strong H-Bonding, Non-classical Isostere | Neuropeptide Y1 Receptor Antagonists bohrium.com |

| Thiourea | Tetrazole | Mimics Acidity, Improves Lipophilicity | N-(furan-2-ylmethyl) derivatives drughunter.comnih.gov |

Purification and Characterization Methodologies in Synthetic Research

The synthesis of this compound necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final product. Standard methodologies employed in synthetic research include chromatographic techniques for isolation, spectroscopic analysis for structural elucidation, and elemental analysis for purity confirmation. kent.ac.ukresearchgate.net

Chromatographic Techniques for Compound Isolation

Following synthesis, the crude product is typically a mixture containing the target compound, unreacted starting materials, and by-products. Chromatographic methods are essential for isolating the desired molecule.

Thin-Layer Chromatography (TLC): TLC is first used as a rapid, qualitative tool to monitor the progress of the reaction and to determine the optimal solvent system (eluent) for separation. researchgate.net

Column Chromatography (CC): This is the standard preparative technique for purifying thiourea derivatives on a laboratory scale. researchgate.net The crude mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and the chosen eluent is passed through. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure compound in fractions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity or for separating compounds with very similar structures, RP-HPLC is a powerful tool. nih.gov This technique has been successfully developed and validated for the quality control and separation of closely related N-acyl thiourea derivatives. nih.gov

Spectroscopic Confirmation of Molecular Structure in Research Contexts (e.g., NMR, IR, MS)

Once purified, the molecular structure of the compound is confirmed using a combination of spectroscopic methods. rdd.edu.iqresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | > 3200 researchgate.net |

| C-H (Aromatic/Furan) | Stretching | 3159 - 3093 nih.gov |

| C=O (Amide) | Stretching | ~1640 researchgate.net |

| C=S (Thiourea) | Stretching | ~740 or ~1600 researchgate.netnih.gov |

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ ppm) |

|---|---|---|

| N-H (adjacent to C=O) | Singlet | ~12.1 researchgate.net |

| N-H (adjacent to C=S) | Singlet | ~11.8 researchgate.net |

| Aromatic (Benzoyl) | Multiplet | 7.0 - 8.0 |

| Furan | Multiplet | 6.4 - 7.6 |

| Methylene (-CH₂-) | Doublet | ~4.8 |

Elemental Analysis for Purity Assessment in Synthetic Studies

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₄H₁₄N₂O₃S). A close correlation between the found and calculated values provides strong evidence of the compound's purity and confirms its elemental composition. kent.ac.uknih.gov

Table 4: Theoretical Elemental Composition of C₁₄H₁₄N₂O₃S

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 57.91 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 4.86 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.65 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.54 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.04 |

| Total | | | | 290.37 | 100.00 |

Investigation of Molecular Interactions and Biochemical Modulations by 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea

Mechanistic Elucidation of Interactions with Biological Macromolecules

The biological activity of 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea is predicated on its ability to interact with and modulate the function of crucial biological macromolecules. These interactions can range from enzyme inhibition and receptor binding to interference with the structural integrity of nucleic acids.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Cholinesterases, Other Relevant Enzymes)

Thiourea (B124793) derivatives are a well-established class of enzyme inhibitors, with research highlighting their potential to target a variety of enzymes, including cholinesterases which are pivotal in nerve impulse transmission. While specific kinetic data for this compound is not extensively detailed in the available literature, the broader family of aroylthiourea derivatives has demonstrated potent inhibitory activity against acetylcholinesterase, often in the sub-micromolar range. nih.gov The mechanism of inhibition by these compounds is often attributed to the thiourea moiety's ability to interact with amino acid residues within the enzyme's active site.

Furthermore, studies on other thiourea derivatives have revealed inhibitory action against enzymes like urease. For instance, molecular docking studies of thiourea derivatives based on 4-methoxybenzoyl chloride have been conducted to understand their interaction with the active site of urease from Bacillus pasteurii. rdd.edu.iquobaghdad.edu.iq These studies provide a framework for understanding how the structural features of this compound, such as the furan (B31954) and methoxy-benzoyl groups, might influence its binding affinity and inhibitory capacity against various enzymes.

Receptor Binding Studies and Ligand-Target Engagements

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While specific receptor binding studies for this compound are not prominently documented, the thiourea scaffold is known to be a versatile pharmacophore capable of engaging with a range of receptor targets. The lipophilic nature of the furan and methoxy-benzoyl moieties may facilitate passage through cellular membranes and interaction with hydrophobic pockets within receptor binding sites. The potential for hydrogen bonding via the N-H and C=S groups of the thiourea core further suggests a capacity for specific ligand-receptor interactions that could trigger or block cellular signaling cascades.

Cellular Pathway Modulation and Signal Transduction Impact

The interactions of this compound at the molecular level translate into broader effects on cellular function. Research into its influence on cellular proliferation and oxidative stress pathways provides insight into its potential as a modulator of cellular health and disease.

Investigation of Anti-proliferative Mechanisms in Cellular Models

Thiourea derivatives have garnered significant attention for their anti-proliferative properties against various cancer cell lines. analis.com.myresearchgate.net The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell growth. For instance, certain thiourea derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. jppres.com

While specific studies on this compound are not extensively available, research on analogous compounds provides valuable insights. For example, new thiourea derivatives bearing a benzodioxole moiety have demonstrated significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin. nih.gov The anti-proliferative activity of these compounds was linked to EGFR inhibition and the induction of apoptosis. nih.gov It is plausible that this compound exerts its anti-proliferative effects through similar mechanisms, leveraging its structural components to interfere with cancer cell signaling and survival.

Table 1: Cytotoxic Activity of a Structurally Related Thiourea Derivative Data presented is for N1,N3-disubstituted-thiosemicarbazone 7, a compound with a thiourea core, as a proxy for potential activity.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 1.11 |

| HepG2 (Liver Cancer) | 1.74 |

| MCF-7 (Breast Cancer) | 7.0 |

Modulation of Oxidative Stress Pathways and Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Thiourea and its derivatives have been recognized as effective scavengers of free radicals. rdd.edu.iq

Table 2: DPPH Radical Scavenging Activity of Structurally Related 1-(2-furoyl)thiourea Derivatives This table presents data on the antioxidant activity of various 1-(2-furoyl)thiourea derivatives to illustrate the potential of the thiourea scaffold.

| Compound | Concentration (ppm) | % Inhibition |

|---|---|---|

| Derivative 1 | 25 | 16.2 |

| 50 | 29.7 | |

| 100 | 55.4 | |

| Derivative 2 | 25 | 14.8 |

| 50 | 25.6 | |

| 100 | 48.6 | |

| Ascorbic Acid (Standard) | 25 | 93.2 |

| 50 | 95.9 |

Interference with Microbial Cellular Processes (e.g., Antimicrobial, Antifungal, Antiviral Research)

The unique structural amalgamation of a furan ring, a methoxy-substituted benzoyl group, and a thiourea backbone in this compound has prompted investigations into its potential to interfere with microbial cellular processes. Research into related thiourea and furan derivatives has established a strong precedent for their antimicrobial, antifungal, and antiviral activities, providing a framework for understanding the potential efficacy of this specific compound.

Thiourea derivatives are a well-documented class of compounds with a broad spectrum of biological activities. nih.gov Their antimicrobial effects are often attributed to the presence of the thiocarbonyl (C=S) and amine (NH) groups, which can form hydrogen bonds and coordinate with metal ions essential for microbial enzyme function. researchgate.net

Antibacterial Research: A structurally analogous compound, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has demonstrated notable antibacterial effects against several Gram-positive bacteria. researchgate.net Specific findings from this research are detailed in the table below.

| Bacterial Strain | Activity |

|---|---|

| Listeria Monocytogenes | Effective |

| Bacillus cereus | Effective |

| Staphylococcus aureus | Effective |

The mechanism of antibacterial action for thiourea derivatives can be multifaceted. One study on a different thiourea derivative, TD4, revealed that its potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) involved the disruption of the integrity of the bacterial cell wall and, crucially, the destruction of NAD+/NADH homeostasis, which is vital for bacterial metabolic processes. mdpi.com It is plausible that this compound could interfere with similar fundamental cellular processes in susceptible bacteria.

Antifungal Research: The exploration of thiourea derivatives as antifungal agents is an active area of research. researchgate.net Compounds bearing a thiourea moiety have shown promise against a variety of fungal pathogens, including those affecting plants and humans. farmaciajournal.com For instance, certain novel thiourea derivatives have exhibited significant inhibitory effects on the growth of Candida auris, an emerging multidrug-resistant fungal pathogen. nih.gov The antifungal action is often linked to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The furan moiety itself is also found in many natural compounds with antifungal properties. dovepress.com A study on 1,3-bis[(furan-2-yl)methylene]thiourea demonstrated excellent antifungal properties, suggesting that the furan component can contribute significantly to this bioactivity. mdpi.com

Antiviral Research: Research into thiourea derivatives has also extended to their potential as antiviral agents. rdd.edu.iq Studies have shown that certain thiourea-containing compounds can inhibit viral replication. For example, a novel thiourea-containing phosphonate (B1237965) was found to have significant curative activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov The proposed mechanism of action included the inhibition of the viral capsid protein's polymerization process and the enhancement of the host plant's natural defense enzymes. nih.govnih.gov This dual action of directly targeting the virus and bolstering the host's resistance highlights a potential avenue of investigation for the antiviral properties of this compound.

Anti-inflammatory Pathway Research

Chronic inflammation is a key factor in a multitude of diseases. The furan and thiourea moieties present in this compound are structural features found in various compounds investigated for their anti-inflammatory properties. dovepress.combeilstein-journals.org

Furan derivatives, in particular, have been shown to modulate inflammatory pathways through several mechanisms. These include the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). dovepress.com Furthermore, these compounds can regulate the mRNA expression of inflammatory cytokines and possess antioxidant properties that help mitigate oxidative stress, a common component of inflammation. dovepress.com The anti-inflammatory effects of many natural furan-containing compounds are often linked to their ability to modify signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the inflammatory response. dovepress.com

Thiourea derivatives have also been recognized for their anti-inflammatory potential. nih.govbeilstein-journals.org Their mechanism of action can involve the inhibition of enzymes that contribute to the inflammatory cascade. While specific research on the anti-inflammatory pathways affected by this compound is not yet available, the known activities of its constituent chemical groups suggest it could be a candidate for modulating inflammatory responses.

Role as a Research Probe in Chemical Biology

A research probe in chemical biology is a small molecule used to study biological systems, such as identifying the presence of other molecules or investigating the function of proteins. The structural characteristics of this compound, particularly the furan moiety, suggest its potential utility as a research probe.

Furan-containing molecules have been developed as molecular probes for the discovery of natural products. For instance, a maleimide-based probe has been designed to undergo a Diels-Alder cycloaddition reaction specifically with furan moieties. This type of reactivity-based probe allows for the covalent labeling and subsequent identification of furan-containing natural products within complex biological mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS).

Given this precedent, this compound could potentially be modified to serve a similar purpose. By incorporating a reporter tag (such as a fluorophore or a biotin (B1667282) handle) into its structure, it could be transformed into a probe for studying furan-interacting proteins or for detecting specific biological components that recognize its distinct chemical architecture. The thiourea group is also known for its ability to coordinate with metal ions, which could be exploited in the design of probes for metalloproteins or for sensing specific metal ions in a biological context. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea Analogues

Systematic Analysis of Substituent Effects on Biological Activity Profiles

Systematic analysis of substituent effects on the biological activity of benzoylthiourea (B1224501) derivatives has revealed that the nature and position of substituents on the aromatic rings significantly influence their efficacy. While specific SAR studies on a broad range of analogues of 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea are not extensively documented in publicly available literature, general principles can be drawn from related series of compounds.

For instance, in a series of benzoylthiourea derivatives tested for antimicrobial activity, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring was found to enhance antibacterial activity. nih.gov Specifically, compounds with a single fluorine atom on the phenyl ring demonstrated the best antibacterial effect, while those with three fluorine atoms showed the most intensive antifungal activity. nih.gov In another study on 1-allyl-3-benzoylthiourea (B5185869) analogues, the addition of chlorine atoms to the phenyl group also resulted in good antibacterial activity. nih.gov The substitution with dichloro and methoxy (B1213986) groups on aryl rings has also been shown to yield significant antibacterial activity, with halogens generally conferring higher activity than a methoxy group. nih.gov

Conversely, the introduction of electron-donating groups can also modulate activity. For example, a methoxy group on the benzoyl moiety, as present in the title compound, can influence the electron density of the entire molecule and its interaction with target proteins. ijabbr.com In a study of N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea, the methoxy groups were found to influence the molecular conformation and intermolecular interactions.

To systematically evaluate the effect of substituents on the this compound scaffold, a theoretical matrix of analogues with varying substituents on both the furan (B31954) and benzoyl rings could be proposed for synthesis and biological evaluation.

Table 1: Proposed Analogues for Systematic SAR Analysis

| Compound ID | R1 (Furan Ring) | R2 (Benzoyl Ring) | Predicted Activity Trend |

|---|---|---|---|

| Parent | H | 4-OCH₃ | Baseline |

| Ana-1 | 5-NO₂ | 4-OCH₃ | Potentially increased activity |

| Ana-2 | H | 4-Cl | Potentially increased activity |

| Ana-3 | H | 4-NO₂ | Potentially increased activity |

| Ana-4 | H | 3,4-diCl | Potentially increased activity |

| Ana-5 | H | 4-CH₃ | Potentially decreased activity |

| Ana-6 | 5-CH₃ | 4-OCH₃ | Potentially altered selectivity |

Identification of Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling helps to identify the essential structural features responsible for a molecule's biological activity. For the this compound scaffold, the key pharmacophoric features can be deduced from its structural components and comparison with other biologically active thiourea (B124793) derivatives.

The core pharmacophoric elements are generally considered to be:

Hydrogen Bond Donors: The N-H groups of the thiourea linkage are crucial for forming hydrogen bonds with amino acid residues in the binding sites of target proteins. researchgate.net

Hydrogen Bond Acceptors: The carbonyl (C=O) and thione (C=S) groups can act as hydrogen bond acceptors, further anchoring the ligand in the active site. nih.gov

Aromatic/Hydrophobic Regions: The furan and benzoyl rings provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with the target. biointerfaceresearch.com

A close analogue, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has been reported to exhibit antibacterial activity against several Gram-positive bacteria, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. researchgate.net This suggests that the furan-2-ylmethyl-thiourea moiety is a key contributor to its biological activity. Pharmacophore analysis of related benzofuran derivatives has also highlighted the importance of the heterocyclic ring in defining antimicrobial efficacy. esisresearch.org

Mapping Key Structural Determinants for Molecular Recognition

Molecular recognition is governed by the specific three-dimensional arrangement of functional groups that allows a ligand to bind to its biological target. For this compound, the key structural determinants for molecular recognition are dictated by the spatial orientation of its pharmacophoric features.

Molecular docking studies on related benzoylthiourea derivatives have provided insights into their binding modes. For example, docking studies of fluorinated benzoylthiourea derivatives with Escherichia coli DNA gyrase B revealed that the orientation and binding affinity are influenced by the substitution pattern on the phenyl ring. nih.gov The thiourea moiety often plays a central role in coordinating with the protein target.

The planarity of the benzoyl and thiourea fragments, along with the dihedral angles between the different ring systems, are critical for fitting into the binding pocket. In the crystal structure of N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea, the dihedral angle between the central thiourea fragment and the p-methoxybenzoyl group is 40.30 (7)°. Such conformational preferences are key determinants for molecular recognition.

Design Principles for Enhanced Selectivity and Potency in Research Analogues

Based on the understanding of SAR and pharmacophoric features, several design principles can be proposed to enhance the selectivity and potency of analogues of this compound.

Substituent Modification: Introducing small, electron-withdrawing substituents like halogens (F, Cl) or a nitro group at the para-position of the benzoyl ring is a common strategy to enhance potency, as seen in related series. nih.gov

Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene or thiazole to explore changes in activity and selectivity. Similarly, the methoxy group could be replaced by other bioisosteres such as a hydroxyl group or a small alkyl chain to fine-tune the electronic and steric properties.

Conformational Restriction: Introducing bulky groups or creating cyclic analogues can restrict the conformational flexibility of the molecule. This can lock the molecule in a bioactive conformation, leading to higher affinity for the target, but may also reduce its ability to adapt to different binding sites.

Scaffold Hopping: Replacing the benzoyl-thiourea core with other linkers while retaining the key pharmacophoric features of the furan and substituted phenyl rings could lead to novel compounds with improved properties.

Table 2: Design Strategies for Analogue Development

| Strategy | Modification Example | Expected Outcome |

|---|---|---|

| Halogenation | Replace 4-OCH₃ with 4-F or 4-Cl | Increased potency |

| Ring Variation | Replace furan with thiophene | Altered selectivity and potency |

| Chain Modification | Modify the methyl linker of the furan | Impact on conformational flexibility |

| Hybridization | Link a known active moiety to the scaffold | Dual-action or enhanced activity |

Exploration of Conformational Flexibility and its Influence on Molecular Interactions

The conformational flexibility of the this compound scaffold plays a significant role in its ability to interact with biological targets. The molecule possesses several rotatable bonds, particularly around the thiourea core, which allow it to adopt various conformations.

The thiourea moiety in N-acylthioureas generally exists in a planar conformation stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring. nih.gov The C=O and C=S bonds are typically oriented in a trans configuration. nih.gov

Computational and Theoretical Investigations of 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the active site of a protein. For 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea, docking simulations are crucial for hypothesizing its mechanism of action.

Thiourea (B124793) derivatives are known to interact with a wide array of biological targets, often through hydrogen bonding facilitated by the N-H protons and the sulfur and oxygen atoms. researchgate.net Studies on analogous benzoylthiourea (B1224501) compounds have identified several potential protein targets. For instance, various thiourea derivatives have been docked against enzymes such as urease and protein kinases. researchgate.netrdd.edu.iquobaghdad.edu.iq Specifically, analogs like 1-allyl-3-benzoylthiourea (B5185869) have been studied for their interaction with the DNA gyrase subunit B receptor, while others have been evaluated against the checkpoint kinase 1 receptor. nih.govjppres.com

The binding mode of this compound within a putative active site would likely involve key interactions. The carbonyl oxygen and thiocarbonyl sulfur atoms can act as hydrogen bond acceptors, while the two N-H groups can serve as hydrogen bond donors. The furan (B31954) and methoxy-benzoyl rings may engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

Table 1: Putative Biological Targets for this compound Based on Analog Studies

| Target Class | Specific Example | PDB ID of Target | Key Interacting Moieties of Thiourea Core |

|---|---|---|---|

| Protein Kinases | Checkpoint Kinase 1 (CHK1) | 2YWP | N-H (donor), C=O (acceptor) |

| Bacterial Enzymes | DNA Gyrase Subunit B | 1KZN | C=S (acceptor), N-H (donor) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov The primary goal of QSAR is to develop predictive models that can estimate the activity of novel compounds, thereby guiding the design of more potent molecules. uniroma1.itsemanticscholar.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, a wide range of descriptors can be generated. These are typically categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and structural keys that describe how atoms are connected.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area (TPSA), and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). pensoft.net

Following descriptor generation, feature selection is performed to identify the subset of descriptors that has the most significant correlation with the biological activity, while avoiding overfitting. Techniques like genetic algorithms (GA) are often employed for this purpose. researchgate.net

Once relevant descriptors are selected, a mathematical model is constructed to link them to the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. uniroma1.it

The robustness and predictive capability of a QSAR model are assessed through rigorous validation. researchgate.net

Internal Validation: Often performed using leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: The model's ability to predict the activity of the test set compounds is evaluated. Key statistical metrics include the squared correlation coefficient (R²) and the root mean square error of prediction (RMSEP). researchgate.net

Y-Randomization: This test ensures the model is not a result of chance correlation by repeatedly building models with shuffled biological activity data; a valid model should produce very low R² and q² values for the randomized data. uniroma1.it

Table 2: Key Steps and Validation Metrics in QSAR Model Development

| Step | Description | Key Statistical Metrics | Acceptable Value |

|---|---|---|---|

| Model Building | A mathematical equation is generated using the training set data. | R² (Coefficient of Determination) | > 0.6 |

| Internal Validation | The model's internal stability and robustness are tested. | q² or R²cv (Cross-validated R²) | > 0.5 |

| External Validation | The model's predictive power is assessed on an independent test set. | R²pred (Predictive R² for the test set) | > 0.6 |

| Chance Correlation Check | Ensures the model is not due to a random correlation. | R² and q² for randomized models | Close to zero |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations are used to assess the stability of the docked pose of this compound within the active site of its putative target. nih.gov

The simulation tracks the movements of every atom in the system over a set period (typically nanoseconds), providing insights into the flexibility of the ligand and protein and the persistence of key interactions. mdpi.com A primary metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable interaction is indicated by the RMSD value converging to a low, stable plateau over the course of the simulation. jppres.comnih.gov Large fluctuations in RMSD would suggest an unstable binding mode. MD simulations can also be used to analyze hydrogen bond occupancy and calculate binding free energies. rsc.org

Table 3: Hypothetical RMSD Data from a Molecular Dynamics Simulation

| Time (ns) | RMSD (Å) of Ligand | Interpretation |

|---|---|---|

| 0 | 0.0 | Initial docked pose |

| 5 | 1.2 | Initial conformational adjustment |

| 10 | 1.8 | Further adjustment |

| 20 | 2.1 | Reaching equilibrium |

| 30 | 2.0 | Stable fluctuation around a mean value |

| 40 | 2.2 | Stable fluctuation |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are fundamental to its reactivity.

Studies on the closely related compound 1-benzoyl-3-furan-2-ylmethyl-thiourea have used DFT to correlate calculated vibrational frequencies with experimental infrared (IR) and Raman spectra. researchgate.net Key vibrational modes for thiourea derivatives include N-H stretching, C=O stretching, C=S stretching, and N-H deformation modes. researchgate.netresearchgate.net The presence of an intramolecular hydrogen bond between an N-H group and the carbonyl oxygen is a common feature in such molecules, influencing both their conformation and their spectral properties. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

Table 4: Characteristic Vibrational Frequencies for Benzoyl-thiourea Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3150 - 3400 | N-H stretching vibrations, often broad due to hydrogen bonding. researchgate.net |

| ν(C=O) | 1650 - 1720 | Carbonyl group stretching, sensitive to conjugation and hydrogen bonding. researchgate.net |

| δ(N-H) | 1500 - 1620 | In-plane N-H bending deformations. researchgate.net |

Pharmacokinetic and Pharmacodynamic Prediction In Silico (ADMET properties in a research context)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. researchgate.net Various computational models and web-based tools like SwissADME and pkCSM are used to estimate these properties for compounds like this compound. jppres.combg.ac.rs

Key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 permeability are predicted. Many thiourea derivatives are predicted to have high GI absorption. researchgate.netbg.ac.rs

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding are assessed. Typically, thiourea derivatives show low potential for BBB penetration. researchgate.net

Metabolism: The compound is evaluated as a potential substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. bg.ac.rs

Excretion: Properties related to renal clearance are estimated.

Drug-likeness: The molecule is evaluated based on established rules like Lipinski's Rule of Five, Ghose's filter, and Veber's rules to assess its potential to be an orally active drug. researchgate.net

Table 5: Predicted In Silico ADMET and Physicochemical Properties

| Property/Rule | Predicted Value / Compliance | Significance in Drug Discovery |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~318 g/mol | Influences diffusion and transport. |

| LogP (Lipophilicity) | 2.5 - 4.0 | Affects absorption, distribution, and toxicity. |

| Topological Polar Surface Area (TPSA) | ~90 Ų | Correlates with transport properties and BBB penetration. |

| Pharmacokinetics | ||

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | No | Suggests low potential for central nervous system side effects. |

| CYP Inhibitor (e.g., CYP2D6) | Possible | Potential for drug-drug interactions. |

| P-glycoprotein Substrate | Yes/No | Affects cellular efflux and drug resistance. |

| Drug-Likeness | ||

| Lipinski's Rule | Compliant (0 violations) | High probability of oral bioavailability. |

| Veber's Rule | Compliant | Good oral bioavailability is likely. |

Mechanistic Insights from in Vitro and Cell Based Assays on 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea

Cell-Free Biochemical Assays for Target Engagement (e.g., Enzyme Assays)

No published studies were identified that performed cell-free biochemical or enzyme assays to determine the specific molecular targets of 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea.

Cellular Viability and Proliferation Assays in Research Models (e.g., MTT assays)

There is no available data from cellular viability or proliferation assays, such as the MTT assay, that would quantify the cytotoxic or cytostatic effects of this specific compound on any research model.

Cell Cycle Analysis and Apoptosis Induction Studies in Cellular Systems

Mechanistic studies employing flow cytometry or other methods to analyze the effects of this compound on cell cycle progression and apoptosis induction have not been reported.

Gene Expression and Proteomic Profiling in Mechanistic Research

No gene expression or proteomic profiling studies are available that would provide insight into the cellular pathways modulated by treatment with this compound.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

There are no reports of cell-based reporter assays being used to investigate the activation or inhibition of specific signaling pathways by this compound.

Investigation in Select In Vivo Models for Mechanistic Validation (Strictly excluding efficacy/safety outcomes)

No in vivo studies focused on the mechanistic validation of this compound have been published.

Advanced Spectroscopic and Structural Elucidation in Research Contexts of 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

The precise determination of the solid-state structure of a molecule is achieved through single-crystal X-ray diffraction. While a specific crystal structure for 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea is not available in the reviewed literature, extensive studies on closely related acyl-thiourea derivatives provide a robust framework for predicting its structural characteristics. nih.govnih.gov

Research on analogous compounds, such as 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, reveals that the thiourea (B124793) backbone (-C(O)NHC(S)NH-) typically adopts a planar or near-planar conformation. nih.gov This planarity is largely attributed to the formation of a stable six-membered pseudo-ring, known as an S(6) motif, via a strong intramolecular hydrogen bond between the carbonyl oxygen (O=C) and the thioamide proton (N-H). nih.govnih.gov This interaction is a dominant feature in the crystal structures of N-benzoyl-N'-arylthiourea derivatives. nih.gov

The molecular conformation is further defined by the relative orientations of the substituent groups. In most documented benzoyl thiourea structures, the benzoyl group is oriented trans with respect to the thione sulfur atom across the C-N bond. nih.gov The furan-2-ylmethyl group's orientation would be determined by steric factors and crystal packing forces. The dihedral angles between the central planar thiourea core and the aromatic rings (furan and 4-methoxy-benzoyl) are critical parameters, typically showing significant twisting out of the core plane. nih.gov For example, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the dihedral angles between the thiourea fragment and the aromatic rings are 8.64 (12)° and 1.94 (11)°. nih.gov

Intermolecular interactions, such as N-H···S and C-H···O hydrogen bonds, are expected to play a crucial role in stabilizing the crystal lattice, often leading to the formation of dimers or extended polymeric chains. nih.gov

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature | Rationale from Analogous Compounds |

|---|---|---|

| Molecular Conformation | Planar thiourea core | Delocalization and intramolecular H-bonding. nih.govnih.gov |

| Intramolecular Bonds | Strong N-H···O=C hydrogen bond (S(6) motif) | Commonly observed feature stabilizing the planar conformation. nih.govnih.gov |

| Relative Stereochemistry | trans orientation of benzoyl group to C=S | Energetically favorable conformation in similar structures. nih.gov |

| Intermolecular Forces | N-H···S and C-H···O hydrogen bonds | Formation of dimers and extended networks in the crystal lattice. nih.gov |

| Dihedral Angles | Significant twist between the thiourea plane and aromatic rings | Steric hindrance between the substituent groups. nih.gov |

Solution-State Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide key insights into its preferred conformation.

Based on studies of similar acyl-thiourea compounds, the ¹H NMR spectrum is expected to show two distinct signals for the N-H protons. researchgate.net The proton of the N-H group adjacent to the carbonyl (NHCO) typically appears at a lower chemical shift (e.g., δ 9.24–9.48 ppm) compared to the N-H proton adjacent to the thiocarbonyl (NHCS). researchgate.net The NHCS proton is significantly deshielded, resonating at a much higher chemical shift (e.g., δ 13.24–13.47 ppm), which is a direct consequence of the strong intramolecular hydrogen bond it forms with the carbonyl oxygen. researchgate.net This downfield shift provides strong evidence for the S(6) pseudo-ring conformation persisting in solution.

The ¹³C NMR spectrum would also show characteristic signals, with the thiocarbonyl carbon (C=S) resonance appearing at a very downfield position (e.g., δ ~177 ppm) and the carbonyl carbon (C=O) at a slightly more upfield position (e.g., δ ~167 ppm) due to differences in electronegativity and the chemical environment. researchgate.net

Furthermore, NMR can be used to study dynamic processes such as rotational isomerism (rotamers) around the C-N bonds. Techniques like 2D NMR (e.g., NOESY) could reveal through-space correlations between protons, confirming the proximity of atoms as predicted by the intramolecularly hydrogen-bonded conformation. Variable temperature NMR studies could also be employed to investigate the energy barriers to bond rotation and the potential equilibrium between different conformers in solution. beilstein-journals.org

Table 2: Predicted Characteristic NMR Resonances for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale/Comments |

|---|---|---|---|

| ¹H | NHC=S | ~12–14 | Highly deshielded due to intramolecular H-bond with C=O. researchgate.net |

| ¹H | NHC=O | ~9–10 | Less deshielded than NHCS proton. researchgate.net |

| ¹H | Aromatic (Benzoyl) | ~7–8 | Typical aromatic region, influenced by methoxy (B1213986) group. |

| ¹H | Aromatic (Furan) | ~6–7.5 | Characteristic shifts for furan (B31954) ring protons. |

| ¹H | Methylene (B1212753) (-CH₂-) | ~4.5–5.5 | Adjacent to furan ring and nitrogen atom. |

| ¹H | Methoxy (-OCH₃) | ~3.8 | Typical singlet for a methoxy group. |

| ¹³C | C =S | ~175–180 | Characteristic downfield shift for thiocarbonyl carbon. researchgate.net |

| ¹³C | C =O | ~165–170 | Characteristic shift for carbonyl carbon. researchgate.net |

Spectroscopic Characterization of Ligand-Target Complexes (e.g., Surface Plasmon Resonance)

Thiourea derivatives are frequently investigated for their biological activities, which stem from their ability to interact with specific biological targets like enzymes or receptors. mdpi.com Techniques such as Surface Plasmon Resonance (SPR) are invaluable for characterizing these interactions in real-time, providing quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity.

In a typical SPR experiment, a target protein would be immobilized on a sensor chip surface. A solution of this compound would then be flowed over the surface. Binding of the compound to the target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Although specific SPR studies for this compound are not found in the surveyed literature, this technique would be the method of choice to:

Confirm Binding: Demonstrate a direct interaction between the compound and a purified target protein.

Determine Affinity: Calculate the equilibrium dissociation constant (K D ), a measure of binding strength.

Analyze Kinetics: Determine the association rate constant (k a ) and dissociation rate constant (k d ).

Such data is crucial for structure-activity relationship (SAR) studies and for understanding the mechanism of action of a potential therapeutic agent.

Mass Spectrometry in Metabolic Fate Studies (excluding clinical metabolism)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary technique for studying the metabolic fate of compounds in non-clinical contexts, such as in vitro incubations with liver microsomes or environmental degradation studies. These studies help identify potential metabolites and elucidate biotransformation pathways.

For this compound, mass spectrometry would be used to identify the parent compound and its metabolites based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion and metabolite ions, providing structural information.

Based on the known metabolism of related structures, potential non-clinical metabolic transformations could include:

Oxidation of the Furan Ring: The furan moiety can be oxidized to form reactive intermediates. ed.ac.uk

O-Demethylation: The methoxy group on the benzoyl ring is a likely site for enzymatic demethylation to yield a phenol (B47542) metabolite.

Hydroxylation: Aromatic hydroxylation could occur on either the benzoyl or furan rings.

Conjugation: In in vitro systems supplemented with cofactors, metabolites could be conjugated with molecules like glutathione.

The fragmentation pattern in MS/MS would be key to identifying the site of modification. For instance, the fragmentation of the benzoyl moiety often leads to a characteristic acylium ion. researchgate.net A mass shift in this fragment would indicate a modification on the benzoyl ring, whereas a mass shift in fragments containing the furan would point to metabolism on that part of the molecule.

Future Research Trajectories and Broader Implications of 1 Furan 2 Ylmethyl 3 4 Methoxy Benzoyl Thiourea Research

Potential for Development of Novel Research Tools and Probes

The molecular architecture of 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea is well-suited for the development of specialized research tools. The thiourea (B124793) group, containing nitrogen and sulfur atoms, is known for its ability to form stable complexes with various metal ions. researchgate.net This characteristic could be leveraged to design and synthesize novel chemosensors or probes. For instance, modifications to the furan (B31954) or benzoyl rings could incorporate fluorophores, creating fluorescent probes that can detect and quantify specific metal ions in biological systems. Furthermore, the presence of hard oxygen and nitrogen atoms alongside a soft sulfur atom allows for versatile coordination possibilities with different metal ions. researchgate.net

The development of such tools could aid in studying the role of metal ions in cellular processes and pathologies. The C=S and amine groups within the thiourea structure are key to this complexing ability, making compounds like this valuable candidates for potentiometric sensors. researchgate.net

| Structural Moiety | Relevant Property | Potential Research Application |

|---|---|---|

| Thiourea Group (C=S, N-H) | Metal Ion Chelation researchgate.net | Development of Potentiometric and Fluorescent Sensors |

| N-H and C=O Groups | Hydrogen Bonding Capability researchgate.netnih.gov | Probes for Studying Protein-Ligand Interactions |

| Furan Ring | Heterocyclic Scaffold | Basis for Photoactive or Bioconjugatable Probes |

Contribution to Understanding Thiourea-Based Chemical Biology

Thiourea derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects. researchgate.netmdpi.com Research into this compound would contribute to the broader understanding of how these molecules function at a cellular level. The ability of the thiourea functional group's NH hydrogen atoms to form hydrogen bonds is crucial for its interaction with biological targets. researchgate.netnih.gov

By systematically studying this compound and its analogues, researchers can elucidate structure-activity relationships (SAR). For example, investigating how modifications to the furan or the 4-methoxy-benzoyl moieties affect its biological activity can provide insights into the specific molecular interactions required for its effects. This knowledge helps in mapping the chemical space of thiourea derivatives and understanding the pharmacophoric features essential for their biological profiles.

Conceptual Advancement in Structure-Based Drug Design Paradigms

The compound this compound serves as an excellent model for advancing structure-based drug design. The defined stereochemistry and conformational possibilities of the molecule, influenced by intramolecular hydrogen bonding between the N-H and C=O groups, can be studied using techniques like X-ray crystallography and NMR spectroscopy. researchgate.netnih.gov

This structural information is invaluable for computational modeling and molecular docking studies. nih.gov By using this compound as a template, researchers can design new molecules with improved binding affinity and selectivity for specific biological targets, such as protein kinases or bacterial enzymes like DNA gyrase B. researchgate.netnih.gov The insights gained from predicting and validating the binding modes of this and related thiourea derivatives can refine computational algorithms and enhance the predictive power of in silico drug design methodologies. nih.gov

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) has revolutionized the process of discovering new bioactive molecules. nih.govnih.gov The core structure of this compound is amenable to combinatorial synthesis, allowing for the rapid generation of a library of related compounds. Such a library could be screened against a vast array of biological targets to uncover novel mechanistic pathways or identify hits for therapeutic development. nih.gov

For example, an HTS campaign using a library based on this scaffold could identify compounds that inhibit specific enzymes, disrupt protein-protein interactions, or modulate cellular signaling pathways. The use of advanced screening platforms, such as those employing reporter gene assays, can quickly distinguish between different modes of action, such as the inhibition of protein synthesis or the induction of a cellular stress response. nih.gov This approach accelerates the hit-to-lead process and can rapidly generate potent and selective modulators of biological function. nih.gov

| Research Area | Key Methodologies | Projected Outcome |

|---|---|---|

| Mechanistic Discovery | High-Throughput Screening (HTS) of Analogue Libraries nih.gov | Identification of Novel Biological Targets and Pathways |

| Structure-Based Design | Molecular Docking and Crystallography nih.gov | Design of Potent and Selective Enzyme Inhibitors |

| Chemical Biology | Structure-Activity Relationship (SAR) Studies | Elucidation of Pharmacophoric Requirements for Thiourea Derivatives |

Exploration of Synergistic Molecular Interactions in Research Models

The diverse biological activities reported for compounds containing furan and thiourea moieties, such as antibacterial and anticancer effects, suggest that this compound could exhibit interesting synergistic effects when combined with other agents. researchgate.net Future research could explore its activity in combination with known therapeutic agents in various research models.

For instance, in bacteriology, its potential to enhance the efficacy of existing antibiotics could be investigated against resistant bacterial strains. In cancer research, it could be tested for its ability to sensitize cancer cells to conventional chemotherapeutic drugs. These studies would not only open new avenues for combination therapies but also provide deeper insights into the complex molecular networks that govern cellular responses to chemical agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Furan-2-ylmethyl-3-(4-methoxy-benzoyl)-thiourea?

- Methodological Answer : Synthesis typically involves reacting furan-2-ylmethyl isothiocyanate with 4-methoxybenzoyl derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) are preferred to enhance reactivity .

- Temperature : Reactions are conducted under reflux (60–80°C) or at room temperature, depending on substrate stability .

- Purification : Recrystallization from ethanol or methanol yields high-purity products .

Example Protocol :

| Step | Parameter | Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Ethanol | 85 |

| 2 | Temp. | Reflux | 78 |

| 3 | Time | 12h | 90 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and hydrogen-bonding networks . OLEX2 software aids in visualizing molecular packing .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions, while IR confirms thiourea C=S stretches (∼1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and MIC thresholds for antimicrobial testing .

- Structural analogs : Compare derivatives with modified substituents (e.g., methoxy vs. fluoro groups) to isolate activity determinants .

- Mechanistic studies : Employ enzyme inhibition assays (e.g., kinase profiling) and molecular docking to correlate structure with target binding .

Q. What strategies are recommended for analyzing crystallographic data to determine molecular conformation and intermolecular interactions?

- Methodological Answer :

- Hydrogen-bond analysis : Identify intramolecular (e.g., N–H⋯O) and intermolecular (e.g., C–H⋯S) interactions using SHELXL-refined coordinates .

- Planarity assessment : Calculate root-mean-square (RMS) deviations for aromatic systems; deviations >0.2 Å indicate conformational flexibility .

- Packing diagrams : Use OLEX2 to visualize π-stacking or hydrophobic interactions influencing crystal stability .

Q. How does the introduction of specific substituents influence the compound's bioactivity and pharmacokinetics?

- Methodological Answer : Substituent effects are evaluated through:

- Solubility : Methoxy groups enhance hydrophilicity, improving bioavailability .

- Target interaction : Thiourea moieties form hydrogen bonds with enzymes (e.g., LSD1 inhibition), while furan rings enable π-π stacking with aromatic residues .

Comparative Data :

| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 4-Methoxybenzoyl | 12 µM (LSD1) | 0.45 |

| 4-Fluorobenzoyl | 8 µM (LSD1) | 0.32 |

| Unsubstituted benzoyl | >50 µM | 0.12 |

Research Design Considerations

Q. What experimental approaches are recommended for studying the compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions, focusing on thiourea S and furan O atoms as key binding sites .

- Mutagenesis studies : Modify enzyme active sites (e.g., LSD1 K661A mutation) to validate binding hypotheses .

Q. How can researchers address challenges in experimental phasing during crystallographic studies?

- Methodological Answer :

- Heavy-atom derivatives : Introduce bromine or selenium substituents for anomalous scattering .

- SHELXD/E pipelines : Use dual-space methods for ab initio phasing, particularly with high-resolution (<1.2 Å) data .

- Twinned data refinement : Apply SHELXL's TWIN/BASF commands for accurate twin law determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.